Pde5-IN-42

Description

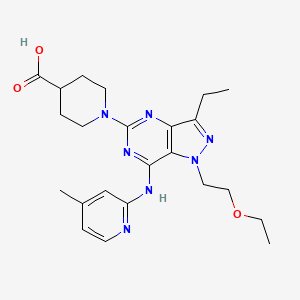

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-(2-ethoxyethyl)-3-ethyl-7-[(4-methylpyridin-2-yl)amino]pyrazolo[4,3-d]pyrimidin-5-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N7O3/c1-4-17-19-20(30(28-17)12-13-33-5-2)21(25-18-14-15(3)6-9-24-18)27-23(26-19)29-10-7-16(8-11-29)22(31)32/h6,9,14,16H,4-5,7-8,10-13H2,1-3H3,(H,31,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZQWPRZFLHJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1N=C(N=C2NC3=NC=CC(=C3)C)N4CCC(CC4)C(=O)O)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pde5-IN-42: An In-depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde5-IN-42 is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of its in vitro mechanism of action, detailing its effects on the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for relevant in vitro assays, and visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action: Inhibition of PDE5

This compound exerts its effects by selectively inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[1][2][3][4] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation in cGMP levels is the primary initiating event in the downstream signaling cascade.

The NO/cGMP/PKG Signaling Pathway

The mechanism of action of this compound is intrinsically linked to the nitric oxide (NO) signaling pathway. In numerous cell types, the activation of soluble guanylate cyclase (sGC) by NO triggers the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates a multitude of downstream target proteins, resulting in various physiological responses, including smooth muscle relaxation and vasodilation. This compound amplifies this signaling cascade by sustaining elevated cGMP levels.

Quantitative Data: In Vitro Inhibitory Potency

This compound is characterized by its high potency and selectivity for the PDE5 enzyme. The following table summarizes the key quantitative data regarding its in vitro activity.

| Compound | Target | IC50 (nM) | Selectivity |

| This compound | PDE5 | 0.04 | Selective over PDE6 and PDE11[2][3][4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: In Vitro Assays

The in vitro characterization of this compound involves a series of biochemical and cell-based assays to determine its inhibitory potency, selectivity, and functional effects.

PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This biochemical assay is a common method to determine the IC50 value of a compound against the PDE5 enzyme.

Principle: The assay measures the displacement of a fluorescently labeled cGMP analog from the PDE5 active site by the inhibitor. The change in fluorescence polarization is proportional to the amount of displaced tracer, which in turn reflects the inhibitory activity of the compound.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP tracer

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

This compound (and other test compounds)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the PDE5 enzyme, the fluorescent cGMP tracer, and the diluted this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

An In-depth Technical Guide to the Target Binding Affinity and Kinetics of PDE5 Inhibitors

Disclaimer: Publicly available information on a specific molecule designated "Pde5-IN-42" is not available at the time of this writing. Therefore, this guide will utilize the well-characterized, prototypical phosphodiesterase 5 (PDE5) inhibitor, Sildenafil, as a representative example to provide a comprehensive overview of the principles and methodologies relevant to understanding the target binding affinity and kinetics of this important class of therapeutic agents. The data and protocols presented herein are for illustrative purposes and are based on established research on Sildenafil and the broader class of PDE5 inhibitors.

Introduction to PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] In this pathway, NO produced by endothelial and nerve cells activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] The second messenger cGMP then activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[2] PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-guanosine monophosphate (5'-GMP), thus terminating the signal.[2][3]

PDE5 inhibitors are competitive inhibitors that bind to the catalytic site of PDE5, preventing the degradation of cGMP.[3][4] This leads to an accumulation of cGMP, enhanced PKG signaling, and prolonged smooth muscle relaxation.[3] This mechanism of action is the basis for the therapeutic use of PDE5 inhibitors in erectile dysfunction and pulmonary arterial hypertension.[1][2]

The NO/cGMP/PDE5 Signaling Pathway

The signaling cascade involving nitric oxide, cGMP, and PDE5 is a fundamental process in various physiological functions. The following diagram illustrates this pathway and the mechanism of action of PDE5 inhibitors.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase‐5 family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphodiesterase 5 (PDE5) Inhibitors

A Note to the Reader: The following technical guide provides a comprehensive overview of Phosphodiesterase 5 (PDE5) inhibitors. Initial searches for a specific compound designated "Pde5-IN-42" did not yield specific public data. Therefore, this document focuses on the well-established principles of PDE5 inhibition, drawing from the extensive research on known compounds in this class. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction to PDE5 and its Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in various physiological processes, primarily through its role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2][3] PDE5 specifically catalyzes the hydrolysis of cGMP to 5'-GMP.[2][3] The inhibition of PDE5 leads to an accumulation of cGMP, thereby prolonging its downstream signaling effects.[2] This mechanism of action is the foundation for the therapeutic applications of PDE5 inhibitors in conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][4][5]

The discovery of PDE5 inhibitors was a significant milestone in pharmacology. Initially investigated for the treatment of angina, the potent effects of these compounds on penile erection led to their development for ED, with sildenafil being the first approved drug in this class.[4][6][7]

The NO/cGMP Signaling Pathway

The primary signaling pathway modulated by PDE5 inhibitors is the nitric oxide (NO)/cGMP pathway. This pathway is crucial for vasodilation, the relaxation of smooth muscle cells lining blood vessels.

Mechanism of Action:

-

Nitric Oxide (NO) Release: In response to various stimuli, such as sexual stimulation in the corpus cavernosum or endothelial shear stress in blood vessels, NO is released from nerve endings and endothelial cells.[2][5]

-

Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[2]

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

-

Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

-

Smooth Muscle Relaxation: PKG activation leads to a cascade of events that decrease intracellular calcium levels, resulting in the relaxation of smooth muscle cells.[8] This vasodilation increases blood flow to the respective tissues.[2]

-

PDE5-mediated Degradation: The action of cGMP is terminated by its degradation into the inactive 5'-GMP by PDE5.[2]

-

PDE5 Inhibition: PDE5 inhibitors competitively bind to the catalytic site of PDE5, preventing the breakdown of cGMP.[2] This leads to an accumulation of cGMP and enhanced smooth muscle relaxation and vasodilation.[2]

Signaling Pathway Diagram:

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Quantitative Data and Experimental Protocols

A thorough understanding of a novel PDE5 inhibitor would necessitate a comprehensive set of quantitative data and detailed experimental protocols. Due to the absence of specific public information on "this compound," the following sections outline the types of data and methodologies that are crucial for characterizing any new PDE5 inhibitor.

Table 1: In Vitro Potency and Selectivity Profile (Illustrative)

| Target | IC50 (nM) | Fold Selectivity vs. PDE5 |

| PDE5 | XX.X | 1 |

| PDE1 | >10,000 | >XXX |

| PDE2 | >10,000 | >XXX |

| PDE3 | >10,000 | >XXX |

| PDE4 | >10,000 | >XXX |

| PDE6 | XXXX | XX |

| PDE11 | XXXX | XX |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. High selectivity against other phosphodiesterase isoforms is critical to minimize off-target effects. For example, inhibition of PDE6 can lead to visual disturbances.[1]

Table 2: Pharmacokinetic Properties (Illustrative)

| Parameter | Value | Units |

| Absorption | ||

| Tmax | X.X | hours |

| Cmax | XXX | ng/mL |

| Bioavailability (F%) | XX | % |

| Distribution | ||

| Protein Binding | XX | % |

| Volume of Distribution (Vd) | X.X | L/kg |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYPXXX | |

| Excretion | ||

| Half-life (t1/2) | X.X | hours |

| Clearance (CL) | XX | mL/min/kg |

Key Experimental Protocols

The characterization of a novel PDE5 inhibitor involves a series of standardized in vitro and in vivo experiments.

1. In Vitro Enzyme Inhibition Assay

-

Objective: To determine the potency (IC50) of the test compound against PDE5 and its selectivity against other PDE isoforms.

-

Methodology:

-

Recombinant human PDE enzymes are used.

-

The assay is typically performed in a multi-well plate format.

-

The enzyme, a fluorescently labeled cGMP substrate, and varying concentrations of the inhibitor are incubated together.

-

The enzyme hydrolyzes the cGMP substrate, and a subsequent addition of a detection reagent (e.g., a specific antibody or a cleavage enzyme) generates a signal (e.g., fluorescence polarization or intensity).

-

The signal is inversely proportional to the amount of hydrolyzed substrate, and thus directly proportional to the inhibitory activity.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram:

Caption: A generalized workflow for an in vitro PDE5 enzyme inhibition assay.

2. In Vivo Efficacy Studies (e.g., in a model of erectile dysfunction)

-

Objective: To assess the in vivo efficacy of the test compound.

-

Methodology:

-

Animal models, such as aged or castrated rats, are often used.

-

The test compound is administered orally or via another relevant route.

-

After a specified time, penile erection is induced by electrical stimulation of the cavernous nerve or by apomorphine injection.

-

The intracavernosal pressure (ICP) and mean arterial pressure (MAP) are measured.

-

The ratio of ICP to MAP is calculated as a measure of erectile function.

-

Dose-response relationships are established to determine the effective dose.

-

3. Pharmacokinetic Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology:

-

The compound is administered to laboratory animals (e.g., rats, dogs) via intravenous and oral routes.

-

Blood samples are collected at various time points.

-

The concentration of the compound (and any major metabolites) in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters are calculated using specialized software.

-

Conclusion and Future Directions

The development of PDE5 inhibitors has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. The novelty of any new PDE5 inhibitor, such as the hypothetical "this compound," would be determined by its unique pharmacological profile. Key differentiating factors could include improved potency, enhanced selectivity, a more favorable pharmacokinetic profile (e.g., faster onset of action or longer duration of effect), and a reduced side-effect profile. Future research in this area may focus on developing inhibitors with greater tissue specificity or on exploring the therapeutic potential of PDE5 inhibition in other conditions, such as cardiovascular diseases, neurodegenerative disorders, and cancer.[4][9][10][11][12] A comprehensive understanding of the structure-activity relationships and the molecular interactions with the PDE5 enzyme is essential for the rational design of the next generation of these important therapeutic agents.[13][14]

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 5. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 6. Sildenafil - Wikipedia [en.wikipedia.org]

- 7. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. phosphodiesterase pde5 inhibitors: Topics by Science.gov [science.gov]

- 11. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Exploration of Novel PDE5 Inhibitors for Therapeutic Target Discovery

Disclaimer: The specific molecule "Pde5-IN-42" is not found in the public domain scientific literature. This guide has been constructed using a representative novel phosphodiesterase-5 (PDE5) inhibitor, Yonkenafil , and composite experimental data to provide a comprehensive technical overview for researchers, scientists, and drug development professionals exploring novel therapeutic targets in this class.

Introduction

Phosphodiesterase type 5 (PDE5) is a well-established therapeutic target, primarily known for its role in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] The enzyme PDE5 specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[1] Inhibition of PDE5 leads to an accumulation of cGMP, promoting vasodilation and other downstream effects. The exploration of novel PDE5 inhibitors continues to be an active area of research, with the potential to identify compounds with improved efficacy, selectivity, and safety profiles, or to repurpose them for new therapeutic indications such as neurodegenerative diseases and cognitive disorders.[2][3]

This technical guide provides an overview of the core methodologies and data interpretation necessary for the preclinical evaluation of a novel PDE5 inhibitor, using Yonkenafil as a case study.

Mechanism of Action

The primary mechanism of action for PDE5 inhibitors is the competitive inhibition of the PDE5 enzyme.[1] This enzyme is predominantly located in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature.[1] By preventing the breakdown of cGMP, these inhibitors enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow.[1]

Quantitative Data Presentation

Effective evaluation of a novel PDE5 inhibitor requires rigorous quantitative assessment of its potency and selectivity. The following tables present key in vitro data for our representative novel compound, Yonkenafil, in comparison to the well-established PDE5 inhibitor, Sildenafil.

Table 1: In Vitro PDE5 Inhibitory Potency

| Compound | Target | IC50 (nM) |

| Yonkenafil | PDE5 | 2.01[3] |

| Sildenafil | PDE5 | 5.22[4] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Selectivity Profile

| Compound | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE1 Selectivity | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |

| TPN729MA * | 565 | 45.6 | 6090 | 248-fold | 20-fold | 2671-fold |

| Sildenafil | 1930 | 83.5 | >10000 | 370-fold | 16-fold | >1916-fold |

| Tadalafil | 24800 | >10000 | 58.8 | >10553-fold | >4255-fold | 25-fold |

*Data for a representative novel inhibitor TPN729MA is used to illustrate a typical selectivity panel, as complete data for Yonkenafil was not available in the search results.[4] Selectivity is calculated as IC50 (PDE isoform) / IC50 (PDE5).

Experimental Protocols

Synthesis of a Novel Pyrrolo[2,3-d]pyrimidin-4-one based PDE5 Inhibitor (Representative Protocol)

This protocol is a representative synthesis for a class of novel PDE5 inhibitors and is based on general methods described in the literature.

Materials:

-

Appropriate starting materials and reagents for the synthesis of 2-(substituted-sulfonylphenyl)-pyrrolo[2,3-d]pyrimidin-4-one derivatives.

-

Solvents (e.g., DMF, DCM, Ethanol)

-

Catalysts and other reagents as required by the specific synthetic route.

Procedure:

-

The synthesis would typically involve a multi-step process, starting with the construction of the core pyrrolo[2,3-d]pyrimidin-4-one heterocyclic system.

-

This is followed by the introduction of the substituted sulfonylphenyl group at the 2-position through a suitable coupling reaction.

-

Purification of the final compound is achieved through techniques such as column chromatography and recrystallization.

-

Characterization of the synthesized compound is performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[5]

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is used to determine the IC50 value of the test compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Test compound (e.g., Yonkenafil) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled cGMP substrate, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the PDE5A1 enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Stop the reaction (if necessary, depending on the assay format).

-

Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates inhibition of the enzyme, as the smaller, unbound fluorescent substrate tumbles more rapidly.[6][7]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[6]

In Vivo Model of Erectile Function (Rat Model)

This model is used to assess the efficacy of the test compound in a living organism.

Materials:

-

Male Sprague-Dawley rats

-

Test compound (e.g., Yonkenafil)

-

Anesthetic agent

-

Catheters for blood pressure and intracavernosal pressure (ICP) measurement

-

Electrodes for cavernous nerve stimulation

-

Data acquisition system

Procedure:

-

Anesthetize the rats and expose the carotid artery and the corpus cavernosum for catheter insertion.

-

Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).

-

Insert a needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Isolate the cavernous nerve and place electrodes for electrical stimulation.

-

Administer the test compound (e.g., intraperitoneally or intravenously).[8]

-

After a set period, apply electrical stimulation to the cavernous nerve to induce an erectile response.

-

Record the maximal ICP and MAP during stimulation.

-

Calculate the ICP/MAP ratio as a measure of erectile function. An increase in this ratio indicates improved erectile response.[4]

Mandatory Visualizations

Caption: The Nitric Oxide (NO)-cGMP signaling pathway.

References

- 1. What is Yonkenafil Hydrochloride used for? [synapse.patsnap.com]

- 2. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders [aginganddisease.org]

- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel PDE5 inhibitor design, synthesis, and characterization. [wisdomlib.org]

- 6. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In Vitro Evaluation of PDE5 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vitro evaluation data for a compound designated "Pde5-IN-42" is publicly available in the searched scientific literature. The following guide provides a comprehensive overview of the typical preliminary in vitro evaluation process for a generic Phosphodiesterase type 5 (PDE5) inhibitor, based on established methodologies and the known mechanisms of this drug class.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] In this pathway, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP.[3][4] cGMP then acts as a second messenger, leading to various physiological effects, including smooth muscle relaxation.[2][4] PDE5 specifically hydrolyzes cGMP, thus regulating its intracellular concentration and signaling duration.[1][3] By inhibiting PDE5, drugs can elevate cGMP levels, potentiating the downstream effects of the NO/cGMP pathway.[1][4] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][4]

Core Signaling Pathway

The canonical NO/cGMP/PKG signaling cascade is the primary target of PDE5 inhibitors. Understanding this pathway is crucial for interpreting in vitro data.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Key In Vitro Evaluation Experiments

A preliminary in vitro evaluation of a novel PDE5 inhibitor would typically involve a series of experiments to determine its potency, selectivity, and mechanism of action.

Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against the PDE5 enzyme.

Experimental Protocol:

-

Enzyme Source: Recombinant human PDE5 is commonly used.

-

Substrate: Tritiated cGMP ([³H]cGMP) is a typical substrate.

-

Assay Principle: The assay measures the conversion of [³H]cGMP to [³H]5'-GMP by the PDE5 enzyme. The inhibitor is added at varying concentrations.

-

Separation: Anion-exchange chromatography is used to separate the negatively charged [³H]cGMP from the uncharged [³H]5'-GMP.

-

Detection: The amount of [³H]5'-GMP is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.

Data Presentation:

| Compound | IC₅₀ (nM) against PDE5 |

| This compound | Hypothetical Value |

| Sildenafil | Reference Value |

| Tadalafil | Reference Value |

| Vardenafil | Reference Value |

Selectivity Profiling

Objective: To assess the inhibitor's specificity for PDE5 over other phosphodiesterase isoforms. High selectivity is crucial for minimizing off-target effects.

Experimental Protocol:

-

Enzyme Panel: A panel of recombinant human PDE isoforms (e.g., PDE1-11) is used.

-

Assay: The enzyme inhibition assay described above is performed for each PDE isoform in the presence of the test compound.

-

Data Analysis: IC₅₀ values for each isoform are determined. Selectivity is expressed as the ratio of the IC₅₀ for the other isoforms to the IC₅₀ for PDE5.

Data Presentation:

| PDE Isoform | This compound IC₅₀ (nM) | Selectivity (Fold vs. PDE5) |

| PDE1 | Hypothetical Value | Calculated Value |

| PDE2 | Hypothetical Value | Calculated Value |

| PDE3 | Hypothetical Value | Calculated Value |

| PDE4 | Hypothetical Value | Calculated Value |

| PDE5 | Hypothetical Value | 1 |

| PDE6 | Hypothetical Value | Calculated Value |

| ... | ... | ... |

| PDE11 | Hypothetical Value | Calculated Value |

Cellular Assays

Objective: To confirm the activity of the inhibitor in a cellular context and measure the downstream effects on cGMP levels.

Experimental Protocol:

-

Cell Line: A suitable cell line that expresses PDE5, such as human corpus cavernosum smooth muscle cells or pulmonary artery smooth muscle cells, is chosen.

-

Stimulation: The cells are stimulated with an NO donor (e.g., sodium nitroprusside) to increase intracellular cGMP production.

-

Inhibitor Treatment: The cells are incubated with varying concentrations of the PDE5 inhibitor.

-

cGMP Measurement: Intracellular cGMP levels are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The effective concentration of the inhibitor that produces 50% of the maximal response (EC₅₀) is determined.

Data Presentation:

| Compound | EC₅₀ (nM) for cGMP accumulation |

| This compound | Hypothetical Value |

| Sildenafil | Reference Value |

Experimental Workflow

The logical flow of the preliminary in vitro evaluation process is outlined below.

Caption: A typical workflow for the in vitro evaluation of a novel PDE5 inhibitor.

Conclusion

The preliminary in vitro evaluation of a potential PDE5 inhibitor like "this compound" is a critical step in the drug discovery process. Through a systematic series of enzymatic and cellular assays, researchers can determine the compound's potency, selectivity, and mechanism of action. The data generated from these studies, presented in a clear and structured manner, provides the foundation for decisions regarding further preclinical and clinical development. While specific data for "this compound" is not available, the methodologies and principles outlined in this guide represent the standard approach for characterizing novel inhibitors of this important therapeutic target.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Pde5-IN-42: A Technical Guide for Researchers Studying cGMP Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[3] Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP.[4][5] Inhibition of PDE5 elevates intracellular cGMP levels, thereby potentiating the effects of upstream signaling molecules like nitric oxide (NO).[6][7]

This technical guide focuses on the use of a representative PDE5 inhibitor, here exemplified by the well-characterized compound sildenafil, as a research tool to investigate cGMP signaling pathways. While the specific designation "Pde5-IN-42" does not correspond to a widely recognized inhibitor, the principles and methodologies described herein are broadly applicable to potent and selective PDE5 inhibitors used in research. Sildenafil, the first-in-class PDE5 inhibitor, serves as an excellent model for understanding the application of such tools in elucidating the roles of cGMP in various cellular and physiological contexts.[4][7]

Mechanism of Action

PDE5 inhibitors are structurally similar to cGMP and act as competitive inhibitors by binding to the catalytic site of the PDE5 enzyme.[8] This prevents the hydrolysis of cGMP to the inactive 5'-GMP.[5] The resulting increase in intracellular cGMP concentration leads to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG).[1][2] Activated PKG then phosphorylates various target proteins, leading to a cascade of events that ultimately produce a physiological response, such as smooth muscle relaxation.[2][6] It is important to note that PDE5 inhibitors do not directly increase the production of cGMP; their efficacy is dependent on the basal or stimulated activity of guanylate cyclases.[6][8]

Data Presentation: Pharmacological Properties of Sildenafil

The following table summarizes the key quantitative data for sildenafil, providing a basis for its use as a research tool.

| Parameter | Value | Description | Reference(s) |

| IC50 for PDE5 | 3.5 - 5.22 nM | The half maximal inhibitory concentration against the PDE5 enzyme. | [9] |

| Selectivity (IC50 ratio) | |||

| PDE1 | >280 | Sildenafil is highly selective for PDE5 over PDE1. | |

| PDE2 | >1000 | Sildenafil is highly selective for PDE5 over PDE2. | |

| PDE3 | >1000 | Sildenafil is highly selective for PDE5 over PDE3. | |

| PDE4 | >1000 | Sildenafil is highly selective for PDE5 over PDE4. | |

| PDE6 | ~10 | Sildenafil shows some cross-reactivity with PDE6, which is found in the retina. | [7] |

| Ki for PDE5 | 1.6 - 25 nM | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | [10] |

| EC50 | 8.7 - 1000 nM | The half maximal effective concentration to produce a physiological response in cellular or tissue-based assays. | [10] |

Mandatory Visualization

Signaling Pathway Diagram

Caption: The cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for determining the IC50 of a PDE5 inhibitor.

Logical Relationship Diagram

Caption: The logical cascade of events following the administration of this compound.

Experimental Protocols

In Vitro PDE5 Enzyme Activity Assay (Scintillation Proximity Assay)

This protocol describes a common method for determining the in vitro potency (IC50) of a PDE5 inhibitor.

Materials:

-

Purified recombinant human PDE5 enzyme

-

[3H]-cGMP (radiolabeled substrate)

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2)

-

Scintillation Proximity Assay (SPA) beads conjugated with a cGMP-binding protein

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare Reagents: Dilute the PDE5 enzyme, [3H]-cGMP, and this compound to their desired concentrations in assay buffer. For IC50 determination, prepare a serial dilution of the inhibitor.

-

Assay Setup: To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

This compound solution (or vehicle control)

-

PDE5 enzyme solution

-

-

Initiate Reaction: Add the [3H]-cGMP solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring that less than 20% of the substrate is hydrolyzed in the control wells.

-

Terminate Reaction and Detect Product: Add the SPA bead slurry to each well. The beads will bind to the unhydrolyzed [3H]-cGMP, bringing it into close proximity to the scintillant embedded in the beads, which generates a light signal. The hydrolyzed product, [3H]-5'-GMP, does not bind to the beads.

-

Read Plate: After allowing the beads to settle, read the plate in a scintillation counter. The signal will be inversely proportional to the amount of PDE5 activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cGMP Measurement Assay (ELISA)

This protocol outlines a method to measure the effect of a PDE5 inhibitor on intracellular cGMP levels in cultured cells.

Materials:

-

Cultured cells known to express PDE5 (e.g., vascular smooth muscle cells, platelets)

-

Cell culture medium and supplements

-

A nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) to stimulate cGMP production

-

This compound (or other test inhibitor)

-

Lysis buffer (e.g., 0.1 M HCl)

-

cGMP competitive ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow them to the desired confluency.

-

Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).

-

Stimulation of cGMP Production: Add the NO donor (e.g., SNP) to the cell culture medium and incubate for a short period (e.g., 5-10 minutes) to stimulate cGMP synthesis.

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well to lyse the cells and stop enzymatic activity.

-

Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris. The supernatant contains the intracellular cGMP.

-

cGMP Measurement: Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cGMP to a microplate pre-coated with a cGMP-specific antibody.

-

Read Plate: After washing and adding the substrate, read the absorbance on a microplate reader. The absorbance will be inversely proportional to the cGMP concentration in the sample.

-

Data Analysis: Calculate the cGMP concentration in each sample using a standard curve. Plot the cGMP concentration against the inhibitor concentration to determine the dose-dependent effect of this compound on cGMP accumulation.

Conclusion

Potent and selective PDE5 inhibitors, exemplified by sildenafil, are invaluable research tools for dissecting the complexities of cGMP signaling. By effectively increasing intracellular cGMP levels, these compounds allow researchers to probe the downstream consequences of this signaling pathway in a controlled manner. The methodologies and data presented in this guide provide a framework for the effective use of "this compound" and other PDE5 inhibitors in both biochemical and cellular contexts, facilitating further discoveries in the field of cGMP-mediated physiological regulation.

References

- 1. cusabio.com [cusabio.com]

- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. The Molecular Mechanism of PDE1 Regulation [mdpi.com]

- 4. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for Pde5-IN-42 Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Pde5-IN-42 , a novel phosphodiesterase 5 (PDE5) inhibitor, in animal models. The protocols outlined below are designed to assess the compound's efficacy, mechanism of action, and pharmacokinetic profile in relevant disease models.

Introduction to this compound and Mechanism of Action

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation.[1][2][3] this compound is a potent and selective inhibitor of PDE5. By blocking the degradative action of PDE5, this compound increases intracellular cGMP levels, leading to vasodilation and other downstream effects.[1][4] This mechanism of action suggests therapeutic potential for conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), where enhanced cGMP signaling is beneficial.[1][5]

The signaling pathway involves the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP.[5] this compound potentiates this pathway by preventing cGMP breakdown.

Animal Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound.

-

Erectile Dysfunction (ED):

-

Cavernous Nerve Injury Rat Model: This model mimics ED following radical prostatectomy.[6] Bilateral transection of the cavernous nerves leads to a loss of nitrergic signaling, providing a robust model to test the efficacy of compounds that enhance the NO/cGMP pathway.[6]

-

Aged Rat Model: Aging is a significant risk factor for ED. Aged rats naturally exhibit reduced erectile function and can be used to assess the restorative effects of this compound.[7]

-

-

Pulmonary Arterial Hypertension (PAH):

-

Monocrotaline-Induced PAH Rat Model: A single injection of monocrotaline induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PAH. This is a widely used model to study the pathophysiology of PAH and to test novel therapies.

-

Hypoxia-Induced PAH Mouse Model: Chronic exposure to hypoxia leads to pulmonary vasoconstriction and vascular remodeling, mimicking key features of PAH.

-

Experimental Protocols

Protocol 1: Efficacy in a Rat Model of Cavernous Nerve Injury-Induced ED

Objective: To evaluate the effect of this compound on erectile function in rats with bilateral cavernous nerve injury.

Experimental Workflow:

Methodology:

-

Animals: Male Sprague-Dawley rats (12-14 weeks old).

-

Surgery: Following anesthesia, a midline abdominal incision is made to expose the major pelvic ganglion and cavernous nerves. The nerves are bilaterally transected. Sham-operated animals undergo the same procedure without nerve transection.

-

Grouping:

-

Group 1: Sham + Vehicle

-

Group 2: Nerve Injury + Vehicle

-

Group 3: Nerve Injury + this compound (Low Dose)

-

Group 4: Nerve Injury + this compound (High Dose)

-

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30 minutes before nerve stimulation.

-

Erectile Function Assessment:

-

The rat is anesthetized, and the carotid artery is cannulated to monitor mean arterial pressure (MAP).

-

A 23G needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

The cavernous nerve is stimulated electrically (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).

-

The primary endpoint is the ratio of maximal ICP to MAP (ICP/MAP).

-

Data Presentation:

Table 1: Effect of this compound on Erectile Function in a Rat Model of Cavernous Nerve Injury

| Group | Treatment | Dose (mg/kg) | n | Max ICP/MAP (mean ± SEM) |

| 1 | Sham + Vehicle | - | 8 | 0.75 ± 0.05 |

| 2 | Injury + Vehicle | - | 8 | 0.22 ± 0.03 |

| 3 | Injury + this compound | 1 | 8 | 0.45 ± 0.04# |

| 4 | Injury + this compound | 5 | 8 | 0.68 ± 0.06# |

| p<0.05 vs. Sham; #p<0.05 vs. Injury + Vehicle |

Protocol 2: Pharmacokinetic Study in Rats and Dogs

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats and dogs.

Methodology:

-

Animals: Male Sprague-Dawley rats and Beagle dogs.

-

Administration:

-

Intravenous (i.v.): A single bolus of this compound is administered via the tail vein (rats) or cephalic vein (dogs).

-

Oral (p.o.): A single dose of this compound is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

-

Plasma Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters.

Data Presentation:

Based on data for a similar novel PDE5 inhibitor, UK-343,664, the expected pharmacokinetic parameters for this compound are summarized below.[8][9]

Table 2: Pharmacokinetic Parameters of a Novel PDE5 Inhibitor (Example Data)

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Rat (Male) | i.v. | 1 | - | - | 139 | 0.2 | - |

| Rat (Male) | p.o. | 10 | ≤ 0.5 | 58 | 28 | 0.2 | 2 |

| Rat (Female) | i.v. | 1 | - | - | 309 | 0.3 | - |

| Rat (Female) | p.o. | 10 | ≤ 0.5 | 740 | 370 | 0.3 | 12 |

| Dog | i.v. | 1 | - | - | 1190 | 3.7 | - |

| Dog | p.o. | 1 | ≤ 0.5 | 235 | 833 | 3.7 | 70 |

Safety and Toxicology

A preliminary assessment of safety and toxicology should be conducted. In multiple oral dose studies with the example compound UK-343,664, minimal clinical signs were observed in rats at doses up to 200 mg/kg and in dogs at doses up to 150 mg/kg over 14 days.[8] For sildenafil, extensive testing has shown no evidence of teratogenicity, genotoxicity, or carcinogenicity in animal models.[10] Similar studies should be designed for this compound.

Concluding Remarks

The provided protocols offer a foundational framework for the in vivo characterization of this compound. The successful execution of these studies will provide crucial data on the compound's efficacy, mechanism of action, and pharmacokinetic properties, supporting its further development as a potential therapeutic agent. It is important to note that while animal models are valuable, inter-species differences exist, and findings may not always directly translate to humans.[11]

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]

Application Notes and Protocols for PDE5 Inhibition in Cancer Cell Line Research

Disclaimer: The specific compound "Pde5-IN-42" did not yield specific research data in the public domain. Therefore, these application notes and protocols are based on the well-characterized and extensively researched Phosphodiesterase 5 (PDE5) inhibitor, Sildenafil , as a representative molecule for this class of inhibitors in the context of cancer cell line research.

Introduction

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1][2] Increased expression of PDE5 has been observed in several human cancers, making it a promising therapeutic target.[3][4][5] Inhibition of PDE5 leads to the accumulation of intracellular cGMP, which in turn activates Protein Kinase G (PKG) and downstream signaling cascades.[4][6] This can induce anti-cancer effects such as apoptosis, cell cycle arrest, and inhibition of proliferation and angiogenesis.[3][4][7] PDE5 inhibitors may also enhance the efficacy of conventional chemotherapeutic agents.[3][4][8]

These application notes provide an overview of the use of the PDE5 inhibitor, Sildenafil, in cancer cell line research, including its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

Sildenafil and other PDE5 inhibitors exert their anti-cancer effects primarily through the elevation of intracellular cGMP levels. This triggers a cascade of events, including:

-

Activation of the PKG pathway: Accumulated cGMP activates PKG, which can phosphorylate various downstream targets involved in apoptosis and cell cycle regulation.[4][6]

-

Induction of Apoptosis: PDE5 inhibition has been shown to induce caspase-dependent apoptosis in various cancer cell lines.[6][9][10]

-

Cell Cycle Arrest: Treatment with PDE5 inhibitors can lead to cell cycle arrest, inhibiting cancer cell proliferation.[7]

-

Modulation of other signaling pathways: The effects of PDE5 inhibition can intersect with other critical cancer signaling pathways, such as the Wnt/β-catenin and MAPK pathways.[6][8][11]

-

Chemosensitization: PDE5 inhibitors can enhance the cytotoxic effects of chemotherapeutic drugs by various mechanisms, including increasing drug accumulation within cancer cells.[3][4][8]

Quantitative Data: Efficacy of Sildenafil in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sildenafil in various cancer cell lines, demonstrating its anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 10 (in combination with 1 µM Doxorubicin) | [9] |

| MDA-MB-231 | Breast Cancer | 25 | [5] |

| ZR-75-1 | Breast Cancer | Not explicitly stated, but effective at inducing apoptosis | [6] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Signaling Pathway Diagram

References

- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]

- 6. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing phosphodiesterase-5 inhibitors as chemoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]

- 10. Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Experiments with PDE5 Inhibitors

Disclaimer: Information regarding a specific molecule designated "Pde5-IN-42" is not available in publicly accessible scientific literature. The following application notes and protocols are based on the well-established class of Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil. Researchers should adapt these guidelines based on the specific properties of their novel compound.

Introduction to PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in regulating cellular signaling by degrading cyclic guanosine monophosphate (cGMP).[1][2][3] PDE5 inhibitors are a class of drugs that block this enzyme, leading to increased intracellular levels of cGMP.[2][4][5] This elevation in cGMP enhances the nitric oxide (NO) signaling pathway, resulting in smooth muscle relaxation and vasodilation.[2][6] These effects are harnessed for therapeutic purposes in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3][6] In preclinical research, PDE5 inhibitors are widely studied for their potential neuroprotective, anti-inflammatory, and cardioprotective effects.[1][7][8]

Signaling Pathway of PDE5 Inhibition

The canonical signaling pathway affected by PDE5 inhibitors begins with the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[2][6] cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation.[6] PDE5 enzymes hydrolyze cGMP to the inactive 5'-GMP.[5] By inhibiting PDE5, these drugs prevent the degradation of cGMP, thereby prolonging its signaling effects.[2]

Figure 1: Simplified signaling pathway of PDE5 inhibition.

In Vivo Experimental Protocols

The following are general protocols for in vivo experiments using well-characterized PDE5 inhibitors. These should be adapted based on the specific research question, animal model, and the physicochemical properties of the test compound.

Animal Models

The choice of animal model is critical and depends on the therapeutic area of investigation. Common models include:

-

Rodents (Mice and Rats): Widely used for initial efficacy and safety studies due to their well-characterized genetics and physiology. They are suitable for models of cardiovascular diseases, neurological disorders, and metabolic diseases.[9]

-

Rabbits: Often used in models of erectile dysfunction and for specific ophthalmological studies.[10]

-

Larger Animals (e.g., Dogs, Pigs): Utilized for cardiovascular and translational studies where a closer physiological resemblance to humans is required.

Routes of Administration

The route of administration can significantly impact the bioavailability and efficacy of the compound.[11] Common routes for preclinical studies include:

-

Oral Gavage (PO): A common and convenient route that mimics clinical administration in humans.[11]

-

Intraperitoneal (IP): Allows for rapid absorption and is often used in rodents. However, it can cause local irritation and peritonitis with repeated dosing.[12]

-

Intravenous (IV): Provides 100% bioavailability and is used for pharmacokinetic studies and when rapid onset of action is required.[12]

-

Subcutaneous (SC): Leads to slower, more sustained absorption compared to IV or IP routes.[12]

-

Inhalation: Used for targeting the lungs directly, as in studies of pulmonary hypertension.[13]

Experimental Workflow

A typical workflow for an in vivo study with a PDE5 inhibitor is outlined below.

Figure 2: General experimental workflow for in vivo studies.

Dosage and Administration of Common PDE5 Inhibitors

The dosages provided in the table below are derived from various preclinical studies and should be considered as starting points for dose-ranging studies with a novel compound.

| Compound | Animal Model | Route of Administration | Dosage Range | Common Application |

| Sildenafil | Mouse | IP, Oral | 1 - 25 mg/kg | Neuroprotection, Cardioprotection, Erectile Dysfunction[6][14] |

| Rat | Oral | 5 - 50 mg/kg | Pulmonary Hypertension, Stroke[6] | |

| Tadalafil | Mouse | Oral | 1 - 10 mg/kg | Cardioprotection, Neuroinflammation[7] |

| Rat | Oral | 1 - 5 mg/kg | Benign Prostatic Hyperplasia, Renal Protection[6] | |

| Vardenafil | Mouse | IP, Inhalation | 0.1 - 10 mg/kg | Neuroprotection, Cystic Fibrosis[7][13] |

| Rat | Oral | 1 - 10 mg/kg | Erectile Dysfunction, Liver Protection[7] |

Note: These dosages are for acute or sub-chronic studies. For chronic studies, lower daily doses may be more appropriate.[15] For example, daily administration of tadalafil at 2.5-5 mg has been explored clinically.[15]

Detailed Methodologies

Preparation of Dosing Solutions

The formulation of the dosing solution is critical for ensuring accurate and consistent delivery of the compound.

-

Vehicle Selection: The choice of vehicle depends on the solubility of the compound and the route of administration. Common vehicles include:

-

Saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

Carboxymethylcellulose (CMC) solution (e.g., 0.5% in water)

-

Dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil (note potential toxicity of DMSO).

-

-

Preparation Protocol:

-

Accurately weigh the required amount of the PDE5 inhibitor.

-

If necessary, dissolve the compound in a small amount of a solubilizing agent like DMSO.

-

Gradually add the primary vehicle (e.g., saline, CMC) while vortexing or sonicating to ensure a homogenous suspension or solution.

-

Prepare fresh dosing solutions daily unless stability data indicates otherwise.

-

Sample Collection and Analysis

-

Blood Collection: Blood samples for pharmacokinetic analysis are typically collected at various time points post-dosing via tail vein, saphenous vein, or terminal cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain, heart, lungs, corpus cavernosum) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis (e.g., Western blotting, qPCR, histology).

-

Biochemical Assays: cGMP levels in tissue homogenates can be measured using commercially available ELISA kits to confirm the pharmacological effect of the PDE5 inhibitor.

Safety and Considerations

-

Cardiovascular Effects: PDE5 inhibitors can cause a drop in blood pressure.[3] Therefore, cardiovascular parameters should be monitored, especially when co-administering with other vasoactive agents.

-

Drug Interactions: PDE5 inhibitors are metabolized by cytochrome P450 enzymes, primarily CYP3A4.[2] Co-administration with potent inhibitors or inducers of this enzyme can alter the plasma concentration of the PDE5 inhibitor.

-

Adverse Effects: Common side effects observed in humans include headache, flushing, and visual disturbances.[5] Researchers should monitor for any signs of distress or adverse reactions in the animal models.

By following these guidelines and adapting them to the specific research context, scientists and drug development professionals can effectively design and execute in vivo experiments to evaluate the pharmacological properties of novel PDE5 inhibitors.

References

- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. premier-research.com [premier-research.com]

- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 13. Inhaled phosphodiesterase type 5 inhibitors restore chloride transport in cystic fibrosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chronic Low Dosing of Phosphodiesterase Type 5 Inhibitor for Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Novel PDE5 Inhibitor for Pulmonary Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a novel phosphodiesterase type 5 (PDE5) inhibitor, herein referred to as Pde5-IN-42, for pre-clinical research in pulmonary hypertension (PH). The information compiled is based on the established mechanisms of PDE5 inhibitors and data from recent advancements in the development of new chemical entities targeting PDE5.

Introduction

Pulmonary hypertension is a life-threatening condition characterized by elevated blood pressure in the pulmonary arteries.[1][2] The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating pulmonary vascular tone.[1][2] PDE5, an enzyme highly expressed in pulmonary vascular smooth muscle cells, degrades cGMP, leading to vasoconstriction.[3][4] Inhibition of PDE5 increases intracellular cGMP levels, promoting vasodilation and exerting antiproliferative effects, making it a validated therapeutic strategy for PH.[2][3][5] this compound represents a novel chemical entity designed for high potency and selectivity against PDE5, offering a potential new therapeutic option for pulmonary hypertension.

Mechanism of Action

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By blocking the degradative action of PDE5 on cGMP, this compound increases the intracellular concentration of cGMP in pulmonary artery smooth muscle cells.[5][6] This leads to the activation of protein kinase G (PKG), which in turn causes a reduction in intracellular calcium levels and smooth muscle relaxation (vasodilation) of the pulmonary arteries.[1][2] The subsequent reduction in pulmonary vascular resistance and pressure is the primary mechanism for its therapeutic effect in pulmonary hypertension.[4][7]

Signaling Pathway of this compound in Pulmonary Hypertension

Caption: Mechanism of action of this compound in the NO-sGC-cGMP pathway.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for a representative novel PDE5 inhibitor, alongside established PDE5 inhibitors for comparison.

Table 1: In Vitro Potency and Selectivity

| Compound | PDE5A IC₅₀ (nM) | Selectivity vs. other PDEs (Fold) |

| Novel Inhibitor [I] | 3 | High selectivity over PDE1, 2, 3, 4, 7, 8, 9, 10, 11[4] |

| Sildenafil | 1 - 9 | Lower selectivity vs. PDE6[7] |

| Tadalafil | 1 - 7 | Higher selectivity vs. PDE6 than sildenafil[7] |

| Vardenafil | 0.09 - 0.8 | Lower selectivity vs. PDE6[7] |

Table 2: Pharmacokinetic Profile in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | t½ (h) | AUC∞ (ng/mL·h) | Bioavailability (F%) |

| Novel Inhibitor [I] | 10 | 58.4 | 2.79 | 340.5 | 16.8[4] |

Table 3: In Vivo Efficacy in a Rat Model of Pulmonary Hypertension

| Treatment Group | Dose (mg/kg) | Reduction in Pulmonary Arterial Pressure | Reduction in Right Ventricular Hypertrophy Index | Reduction in Pulmonary Arteriole Wall Thickness |

| Novel Inhibitor [I] | 5 | Significant reduction, slightly superior to sildenafil[4] | Significant reduction, stronger than sildenafil[4] | Significant reduction, stronger than sildenafil[4] |

| Sildenafil | Not specified | Significant reduction[4] | Significant reduction[4] | Significant reduction[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant PDE5A.

Materials:

-

Human recombinant PDE5A enzyme

-

cGMP substrate

-

This compound (and other test compounds)

-

Assay buffer (e.g., Tris-HCl based)

-

3H-cGMP (for radiometric assay) or fluorescent cGMP substrate

-

Scintillation fluid and counter or fluorescence plate reader

-

96-well plates

Protocol:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.

-

In a 96-well plate, add the PDE5A enzyme to each well.

-

Add the various concentrations of this compound to the wells. Include a positive control (known PDE5 inhibitor like sildenafil) and a negative control (vehicle).

-

Initiate the reaction by adding the cGMP substrate (containing a tracer like 3H-cGMP).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or boiling).

-

Quantify the amount of hydrolyzed cGMP. For a radiometric assay, this involves separating the product (e.g., 3H-5'-GMP) and measuring radioactivity. For a fluorescent assay, measure the change in fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Model of Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the therapeutic efficacy of this compound in a well-established animal model of pulmonary hypertension.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT)

-

This compound

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., ketamine/xylazine)

-

Pressure transducer and catheter for hemodynamic measurements

-

Equipment for euthanasia and tissue collection

Protocol:

-

Induction of PH: Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).

-

Treatment: After a set period for PH to develop (e.g., 14 days), randomize the animals into treatment groups:

-

Control (no MCT, vehicle treatment)

-

MCT + Vehicle

-

MCT + this compound (e.g., 5 mg/kg, oral gavage, daily)

-

MCT + Sildenafil (positive control)

-

-

Treatment Period: Administer the treatments daily for a specified duration (e.g., 14 days).

-

Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and insert a catheter into the right jugular vein, advancing it into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part separately and calculate the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.

-

Histological Analysis: Perfuse and fix the lungs for histological analysis. Stain lung sections (e.g., with hematoxylin and eosin) to measure the thickness of the pulmonary arteriole walls.

-

Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A generalized workflow for the preclinical evaluation of this compound.

Safety and Toxicology

Preliminary safety assessments for novel PDE5 inhibitors typically include evaluation for off-target effects. A crucial early safety screen is the hERG channel inhibition assay to assess the potential for cardiac arrhythmias. Acute toxicity studies in rodents are also conducted to determine the maximum tolerated dose and identify any immediate adverse effects. A favorable safety profile, including weak hERG inhibition and no acute toxicity at high doses, is essential for further development.[4]

Conclusion

This compound represents a promising novel PDE5 inhibitor for pulmonary hypertension research. The provided protocols for in vitro and in vivo evaluation will enable researchers to characterize its pharmacological profile and assess its therapeutic potential. The high potency and selectivity, combined with efficacy in preclinical models of pulmonary hypertension, underscore the potential of this and similar novel compounds to offer improved treatment options for this severe disease.

References

- 1. Treatment Selection in Pulmonary Arterial Hypertension: Phosphodiesterase Type 5 Inhibitors versus Soluble Guanylate Cyclase Stimulator | ECR Journal [ecrjournal.com]

- 2. Treatment Selection in Pulmonary Arterial Hypertension: Phosphodiesterase Type 5 Inhibitors versus Soluble Guanylate Cyclase Stimulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Novel PDE5 inhibitor for pulmonary arterial hypertension identified | BioWorld [bioworld.com]

- 5. pvdhistory.com [pvdhistory.com]

- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 7. publications.ersnet.org [publications.ersnet.org]

Troubleshooting & Optimization

Pde5-IN-42 solubility and stability issues

Disclaimer: Information regarding the specific solubility and stability of "Pde5-IN-42" is not publicly available. This guide provides general troubleshooting advice and protocols based on the common characteristics of novel, research-grade phosphodiesterase type 5 (PDE5) inhibitors. Researchers should always perform small-scale solubility and stability tests before proceeding with larger experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of novel small molecule inhibitors.[1][2][3] Most research-grade inhibitors are readily soluble in DMSO.[1] For in vivo studies, the choice of solvent is more complex and may require a co-solvent system to ensure biocompatibility.

Q2: My this compound powder won't dissolve completely in my chosen solvent. What should I do?

A2: If you encounter solubility issues, you can try the following troubleshooting steps in order:

-

Vortexing: Mix the solution vigorously using a vortex mixer.

-

Sonication: Use an ultrasonic bath to break up any precipitate and enhance dissolution.[1] This can sometimes take an extended period, even up to an hour.[1]

-

Gentle Warming: Gently warm the solution in a water bath (not exceeding 50°C) to increase solubility. Be cautious, as excessive heat may degrade the compound.[1]

-

Solvent Check: Ensure your solvent is not contaminated (e.g., DMSO can absorb moisture from the air), which can affect its solvating power.[1]

Q3: How should I store the this compound compound?

A3: Proper storage is critical to maintain the stability and activity of the inhibitor.

-

As a dry powder: Store at -20°C or -80°C for long-term stability, protected from light and moisture.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

-

As a stock solution (in DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C.[1][2]

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. Is this normal?

A4: Yes, this is a common issue for lipophilic compounds.[1] To mitigate this, ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to avoid both compound precipitation and cellular toxicity.[1] Adding the stock solution dropwise while vortexing the aqueous solution can also help. Sonication of the final diluted solution may be necessary to redissolve any precipitate.[1]

Q5: For how long is the this compound stock solution stable in DMSO at -20°C?

A5: While specific stability data for this compound is unavailable, stock solutions of many small molecule inhibitors in DMSO are stable for several months when stored properly at -20°C or -80°C. However, it is best practice to use freshly prepared solutions or to conduct a stability test if the solution has been stored for an extended period.

Troubleshooting Guides

Table 1: Solubility Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Compound appears insoluble in DMSO. | Insufficient mixing or compound characteristics. | 1. Vortex the solution for several minutes. 2. Use an ultrasonic bath for 30-60 minutes.[1] 3. Gently warm the solution to 37-50°C.[1] |

| Precipitation in aqueous buffer after dilution. | Poor aqueous solubility of the compound ("solvent crash"). | 1. Decrease the final concentration of the compound. 2. Ensure the final DMSO concentration is minimal (<0.5%).[1] 3. Add the DMSO stock to the aqueous buffer slowly while vortexing. 4. Consider using a co-solvent system (e.g., with PEG, ethanol) if compatible with the assay. |

| Cloudy or hazy final solution. | Microsuspension instead of true dissolution. | 1. Sonicate the final diluted solution. 2. Filter the solution through a 0.22 µm syringe filter if particulates are visible and the assay allows. Note this may reduce the effective concentration. |

Table 2: Stability Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Loss of compound activity over time. | Degradation of the compound. | 1. Ensure the powdered compound is stored at -20°C or -80°C, protected from light and moisture.[1] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] 3. Prepare fresh working solutions from the stock for each experiment. |

| Inconsistent experimental results. | Instability in aqueous solution or freeze-thaw cycles. | 1. Minimize the time the compound is in an aqueous buffer before use. 2. Always use a fresh aliquot of the frozen stock solution for preparing working dilutions. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

-

Equilibration: Allow the vial of powdered this compound to warm to room temperature before opening. This prevents moisture condensation on the compound.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution:

-

Cap the vial tightly and vortex for 2-5 minutes.

-

If not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.[1]

-

Visually inspect for any remaining particulate matter. If necessary, repeat sonication or warm gently.

-

-

Storage:

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PDE5 inhibition and a typical experimental workflow for testing a novel inhibitor like this compound.

Caption: PDE5 signaling pathway and mechanism of inhibition.

Caption: General workflow for handling a novel research inhibitor.